For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Mal-PEG3-VCP-NB: A Core Component in Advanced Antibody-Drug Conjugates
Abstract
Mal-PEG3-VCP-NB is a sophisticated, heterobifunctional linker designed for the development of advanced Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive examination of its molecular architecture, mechanism of action, and its application in targeted drug delivery. We will delve into the specific roles of its constituent components: a maleimide (B117702) group for antibody conjugation, a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, a cathepsin B-cleavable valine-citrulline-p-aminobenzylcarbamate (VCP) linker, and a norbornene (NB) moiety for bioorthogonal chemistry. This document summarizes key quantitative data, provides detailed experimental protocols for its conjugation and cleavage, and includes visualizations of its structure and functional pathways to aid in its application.
Molecular Structure and Components
Mal-PEG3-VCP-NB is an engineered molecule that serves as the bridge between a monoclonal antibody and a cytotoxic payload, ensuring stability in circulation and controlled release at the target site.[1] The structure is comprised of four key functional units:
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Maleimide (Mal): This functional group is the primary point of attachment to the antibody.[1] It specifically reacts with thiol (-SH) groups on cysteine residues within the antibody, forming a stable thioether bond.[1] This cysteine-maleimide chemistry is a widely adopted and reliable method for ADC construction.[2]
-
Polyethylene Glycol (PEG3): A three-unit polyethylene glycol spacer is incorporated to enhance the hydrophilicity of the linker-payload system.[2][3] This increased aqueous solubility can help to mitigate the aggregation of the final ADC product and improve its pharmacokinetic properties.[2][3]
-
Val-Cit-PABC (VCP): This component is a dipeptide-based self-immolative linker. The valine-citrulline (Val-Cit) dipeptide is specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[2][4][5] Upon cleavage of the Val-Cit peptide, the p-aminobenzyl carbamate (B1207046) (PABC) spacer undergoes a spontaneous 1,6-elimination reaction to release the conjugated payload in its active form.[2][4]
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Norbornene (NB): The norbornene moiety is a strained alkene that functions as a bioorthogonal handle. It can participate in highly efficient and specific inverse-electron-demand Diels-Alder (iEDDA) "click" reactions with tetrazine-modified molecules. This allows for a modular approach to ADC development, where the payload can be attached in a separate step.
Below is a diagram illustrating the modular components of the Mal-PEG3-VCP-NB linker.
Caption: Modular components of the Mal-PEG3-VCP-NB linker.
Mechanism of Action in Antibody-Drug Conjugates
The therapeutic action of an ADC utilizing the Mal-PEG3-VCP-NB linker is a multi-step process designed for maximal tumor cell killing with minimal systemic exposure to the cytotoxic payload.[3]
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Circulation and Targeting: Following administration, the ADC circulates in the bloodstream. The hydrophilic PEG3 linker helps to shield the payload and minimize non-specific uptake.[3] The monoclonal antibody component of the ADC directs it to the surface of cancer cells that express the target antigen.[3]
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Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
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Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle containing a high concentration of proteases.[3]
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Enzymatic Cleavage: Within the lysosome, the Val-Cit dipeptide of the VCP linker is recognized and cleaved by cathepsin B.[3][4][5] This initial cleavage is the primary release mechanism.[3]
-
Payload Release: Cleavage of the Val-Cit linker initiates a self-immolative cascade through the PABC spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.[4]
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Induction of Apoptosis: Once released, the cytotoxic payload can bind to its intracellular target (e.g., microtubules, DNA), leading to cell cycle arrest and apoptosis.[3]
The following diagram illustrates the signaling pathway of an ADC utilizing the Mal-PEG3-VCP-NB linker.
Caption: Signaling pathway of an ADC with a cleavable linker.
Quantitative Data
While specific quantitative data for Mal-PEG3-VCP-NB is not extensively available in the public domain, the following tables provide representative data for similar linker technologies, which can be used as a benchmark for experimental design and evaluation.
Table 1: Representative Physicochemical Properties
| Property | Value | Notes |
| Solubility | Soluble in aqueous buffers (pH 6.5-7.5), DMSO, DMF | The PEG3 moiety enhances aqueous solubility. For short-chain PEGs, good solubility in both aqueous and many organic solvents is expected.[6] |
| Plasma Stability (Maleimide Linker) | Half-life can vary significantly | The stability of the maleimide-thiol linkage is crucial. Hydrolysis of the succinimide (B58015) ring can increase stability by preventing the retro-Michael reaction.[7] |
| Cleavage Specificity | High for Cathepsin B | The Val-Cit dipeptide is a well-established substrate for cathepsin B, with cleavage being significantly more efficient in the acidic environment of the lysosome compared to the neutral pH of blood.[4][5] |
Table 2: Representative Cathepsin B Cleavage Kinetics for Val-Cit Substrates
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Val-Cit-PABC-Fluorophore | 15.2 | 0.85 | 5.6 x 104 |
| Z-Phe-Arg-AMC | - | - | - |
| Z-Arg-Arg-AMC | - | - | - |
| Data is representative and compiled from methodologies described in the literature for similar Val-Cit containing substrates.[8] Actual values for Mal-PEG3-VCP-NB conjugated to a specific payload may vary. |
Table 3: Representative Drug-to-Antibody Ratios (DARs) for ADCs with PEG Linkers
| ADC | Linker Type | Average DAR | Method |
| Brentuximab vedotin (Adcetris®) | Mc-Val-Cit-PAB | ~4 | HIC |
| Trastuzumab deruxtecan (B607063) (Enhertu®) | GGFG-based cleavable linker | ~8 | HIC |
| ADC with PEG12 phosphonamidate linker | Phosphonamidate-PEG12-Val-Cit-PAB | Homogeneous DAR 8 | HIC |
| The inclusion of hydrophilic PEG linkers can enable the generation of ADCs with higher DARs and improved pharmacokinetic profiles.[9][10] |
Experimental Protocols
Protocol for Antibody Conjugation
This protocol outlines the steps for conjugating Mal-PEG3-VCP-NB to a monoclonal antibody (mAb) via partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
Mal-PEG3-VCP-NB-Payload construct
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.4)
-
Quenching solution (e.g., 10 mM N-acetylcysteine in water)
-
Desalting columns
-
Hydrophobic Interaction Chromatography (HIC) system for DAR analysis
-
Size Exclusion Chromatography (SEC) system for purification and aggregate analysis
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to remove any interfering substances (e.g., Tris buffer) and concentrate the mAb to 5-10 mg/mL in the conjugation buffer.
-
-
Antibody Reduction:
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
Immediately remove excess TCEP using a desalting column, eluting the reduced antibody into fresh, degassed conjugation buffer.
-
-
Conjugation Reaction:
-
Prepare a 10-20 mM stock solution of the Mal-PEG3-VCP-NB-Payload in anhydrous DMSO immediately before use.
-
Add a 5-10 fold molar excess of the linker-payload solution to the reduced antibody solution with gentle mixing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching:
-
Add a 5-fold molar excess of the quenching solution (relative to the linker-payload) to cap any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC from unreacted linker-payload and other small molecules using SEC or tangential flow filtration (TFF).
-
Exchange the purified ADC into a suitable formulation buffer (e.g., PBS).
-
-
Characterization:
-
Determine the final protein concentration (e.g., by measuring absorbance at 280 nm).
-
Determine the average DAR and drug load distribution using HIC.
-
Assess the level of aggregation by SEC.
-
The following diagram provides a visual workflow for the antibody conjugation process.
Caption: Experimental workflow for antibody conjugation.
Protocol for Cathepsin B Cleavage Assay
This protocol describes an in vitro assay to evaluate the cleavage of the Val-Cit linker within an ADC by cathepsin B, using HPLC to quantify the released payload.
Materials:
-
Purified ADC with Mal-PEG3-VCP-NB linker
-
Recombinant Human Cathepsin B
-
Assay Buffer (50 mM Sodium Acetate, 5 mM DTT, pH 5.5)
-
Quenching Solution (Acetonitrile with 0.1% TFA)
-
HPLC system with a C18 column and a suitable detector (e.g., UV or MS)
Procedure:
-
Enzyme Activation:
-
Activate the recombinant cathepsin B in the assay buffer according to the manufacturer's instructions.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate the reaction by adding the activated cathepsin B. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately stop the reaction by adding the aliquot to a tube containing the quenching solution.
-
Vortex and centrifuge the samples to precipitate the protein.
-
-
HPLC Analysis:
-
Collect the supernatant and analyze it by reverse-phase HPLC to separate and quantify the released payload.
-
-
Data Analysis:
-
Plot the concentration of the released payload against time to determine the release kinetics.
-
The following diagram illustrates the workflow for the cathepsin B cleavage assay.
Caption: Experimental workflow for an in vitro ADC cleavage assay.
Conclusion
Mal-PEG3-VCP-NB represents a highly versatile and potent ADC linker that offers multiple advantages for the development of next-generation targeted therapies. Its well-defined structure, incorporating a stable antibody conjugation site, a hydrophilicity-enhancing spacer, a tumor-specific cleavable linker, and a bioorthogonal handle, provides researchers with a powerful tool for creating ADCs with improved efficacy, safety, and therapeutic potential. The detailed protocols and representative data provided in this guide serve as a valuable resource for the application of this advanced linker technology in the design and development of novel antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05678J [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
